

## A Head-to-Head Comparison of Tofersen Dosing Regimens for SOD1-ALS

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

**Tofersen** (Qalsody®) is an antisense oligonucleotide (ASO) that has emerged as a targeted therapy for amyotrophic lateral sclerosis (ALS) in adults with a mutation in the superoxide dismutase 1 (SOD1) gene.[1][2] This guide provides a comprehensive head-to-head comparison of the different dosing regimens of **Tofersen** investigated in clinical trials, with a focus on experimental data and detailed methodologies to inform ongoing research and drug development efforts.

### **Mechanism of Action**

**Tofersen** is designed to bind to the messenger RNA (mRNA) produced from the mutated SOD1 gene. This binding action leads to the degradation of the SOD1 mRNA, thereby reducing the synthesis of the toxic SOD1 protein.[3][4] It is the gain of toxic function from the mutated SOD1 protein that is believed to drive motor neuron degeneration in SOD1-ALS.[4]



Click to download full resolution via product page



Caption: **Tofersen**'s mechanism of action in reducing toxic SOD1 protein.

### **Dosing Regimens and Administration**

**Tofersen** is administered intrathecally via a lumbar puncture.[4][5] This method is necessary as ASOs do not readily cross the blood-brain barrier.[4] The administration involves the withdrawal of approximately 10 mL of cerebrospinal fluid (CSF) before the slow bolus injection of **Tofersen** over 1 to 3 minutes.[6]

The clinical development of **Tofersen** explored various dosing regimens, culminating in the approved 100 mg dose.

### Phase 1/2 Ascending-Dose Trial

This initial trial evaluated single and multiple ascending doses of **Tofersen**.[7][8] The multiple ascending dose cohorts received five doses over 12 weeks.[8]

### Phase 3 VALOR and ATLAS Trials

The pivotal VALOR trial and the ongoing ATLAS trial for presymptomatic individuals have focused on a 100 mg dosing regimen.[9][10] The approved dosing schedule for the 100 mg dose is as follows:

- Loading Doses: Three 100 mg doses administered at 14-day intervals.[1][11]
- Maintenance Doses: One 100 mg dose administered every 28 days thereafter.[1][11]



Click to download full resolution via product page

Caption: Approved 100 mg **Tofersen** dosing schedule.



## Head-to-Head Comparison of Dosing Regimens: Quantitative Data

The following tables summarize the key quantitative data from the Phase 1/2 and Phase 3 clinical trials, comparing the different **Tofersen** dosing regimens.

Table 1: Pharmacodynamic Effects - Reduction in

**Biomarkers** 

| Dosing Regimen             | Mean Change in CSF<br>SOD1 Protein (%)                    | Mean Change in Plasma<br>Neurofilament Light Chain<br>(NfL) (%) |
|----------------------------|-----------------------------------------------------------|-----------------------------------------------------------------|
| Placebo                    | -3% to +16%[1][12]                                        | +12% to +20%[12]                                                |
| 20 mg                      | -1%[12]                                                   | Data not consistently reported                                  |
| 40 mg                      | -27%[12]                                                  | Data not consistently reported                                  |
| 60 mg                      | -21%[12]                                                  | Data not consistently reported                                  |
| 100 mg (Phase 1/2, Day 85) | -36%[12]                                                  | Decreased[12]                                                   |
| 100 mg (VALOR, Week 28)    | -29% (faster progressing) to -40% (slower progressing)[1] | -55% to -60%[1][12]                                             |

# Table 2: Clinical Outcome Measures (Exploratory in Phase 1/2)



| Dosing Regimen                               | Change in ALSFRS-R<br>Score (Points)                   | Change in Slow Vital<br>Capacity (% Predicted)  |
|----------------------------------------------|--------------------------------------------------------|-------------------------------------------------|
| Placebo (Phase 1/2)                          | Decline reported                                       | Decline reported                                |
| 100 mg (Phase 1/2)                           | Numerical trend towards slowing of clinical decline[9] | Numerical trend towards slowing of decline[9]   |
| Placebo (VALOR, Week 28, Faster Progressing) | -8.14[9]                                               | -22.2%[1]                                       |
| 100 mg (VALOR, Week 28, Faster Progressing)  | -6.98 (Difference of 1.2, p=0.97)[9]                   | -14.3% (Difference of 7.9 percentage points)[1] |

Note: The primary endpoint in the VALOR trial, the change in ALSFRS-R score at week 28, was not statistically significant.[9] However, longer-term data from the open-label extension showed that earlier initiation of **Tofersen** slowed the decline in clinical and respiratory function. [3]

# Experimental Protocols Biomarker Analysis

- Cerebrospinal Fluid (CSF) SOD1 Protein Concentration: Quantification of total SOD1 protein in CSF was a key secondary outcome.[8] The specific assay used in the trials was an enzyme-linked immunosorbent assay (ELISA).
- Plasma and CSF Neurofilament Light Chain (NfL) and Phosphorylated Neurofilament Heavy Chain (pNfH): These biomarkers of axonal injury were measured using the ultrasensitive Single Molecule Array (Simoa) technology.[4] The Simoa HD-1 Analyzer and corresponding assay kits (Quanterix) were utilized for these measurements.

### **Clinical Assessments**

Amyotrophic Lateral Sclerosis Functional Rating Scale-Revised (ALSFRS-R): This is a
validated questionnaire that assesses 12 aspects of physical function in four domains:
bulbar, fine motor, gross motor, and respiratory.[9] Scores range from 0 to 48, with higher
scores indicating better function. The scale was administered by a trained assessor at
specified time points during the trials.



- Slow Vital Capacity (SVC): A measure of respiratory function, SVC was performed according
  to the American Thoracic Society/European Respiratory Society guidelines. The percentage
  of the predicted normal value was calculated based on age, sex, and height.[1]
- Hand-Held Dynamometry (HHD): Muscle strength was assessed using HHD, with a megascore calculated as the average of z-scores from 16 muscle groups in the arms and legs.[1]



Click to download full resolution via product page

Caption: Generalized experimental workflow for **Tofersen** clinical trials.

### Conclusion



The clinical development of **Tofersen** has provided valuable insights into its dosing and efficacy. The Phase 1/2 ascending-dose study established a dose-dependent reduction in CSF SOD1, with the 100 mg dose demonstrating the most robust effect.[8] The subsequent Phase 3 VALOR trial, while not meeting its primary clinical endpoint at 28 weeks, showed significant target engagement and a reduction in biomarkers of neurodegeneration at the 100 mg dose.[9] Importantly, long-term data from the open-label extension suggest a clinical benefit with earlier initiation of 100 mg **Tofersen**.[3] The ongoing ATLAS trial will provide further clarity on the potential of **Tofersen** to delay disease onset in presymptomatic individuals with a SOD1 mutation.[10] This comprehensive comparison of dosing regimens underscores the importance of the 100 mg dose and provides a foundation for future research in targeted therapies for genetic forms of ALS.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. cdn.uc.assets.prezly.com [cdn.uc.assets.prezly.com]
- 2. SOD1 and Neurofilament | QALSODY® (tofersen) [galsodyhcp.com]
- 3. als.org [als.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Biogen ATLAS Trial (A Study of BIIB067 When Initiated in Clinically Pre-symptomatic Adults With a Confirmed Superoxide Dismutase 1 Mutation) | ALS Research Collaboration [als-research.org]
- 6. Design of a Randomized, Placebo-Controlled, Phase 3 Trial of Tofersen Initiated in Clinically Presymptomatic SOD1 Variant Carriers: the ATLAS Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 233AS101 | Biogen TrialTransparency [biogentrialtransparency.com]
- 8. Phase 1-2 Trial of Antisense Oligonucleotide Tofersen for SOD1 ALS PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. digitalcommons.wustl.edu [digitalcommons.wustl.edu]



- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. New 12-Month Tofersen Data Presented at ENCALS Meeting Show Clinically Meaningful Benefit in People With SOD1-ALS | Biogen [investors.biogen.com]
- 12. Tofersen for SOD1 ALS PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Head-to-Head Comparison of Tofersen Dosing Regimens for SOD1-ALS]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15588239#head-to-head-comparison-of-different-tofersen-dosing-regimens]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com